molecular formula C8H6N4O4 B8760320 2-methyl-5,6-dinitrobenzimidazole

2-methyl-5,6-dinitrobenzimidazole

Cat. No.: B8760320
M. Wt: 222.16 g/mol
InChI Key: HQZNVJXYOZAFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5,6-dinitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of nitro groups at positions 5 and 6, along with a methyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5,6-dinitrobenzimidazole typically involves the nitration of 2-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced at the 5 and 6 positions of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 2-Methyl-5,6-diamino-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5,6-dinitro-1H-benzimidazole has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other benzimidazole derivatives with potential biological activities.

    Biology: The compound’s derivatives are studied for their antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are explored for their potential use as therapeutic agents in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The biological activity of 2-methyl-5,6-dinitrobenzimidazole and its derivatives is primarily due to their ability to interact with biological macromolecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The benzimidazole ring can also mimic purine bases, allowing the compound to interfere with nucleic acid synthesis and function.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    5,6-Dinitrobenzimidazole: Lacks the methyl group, which can influence its biological activity and chemical reactivity.

    2-Methyl-5-nitrobenzimidazole: Contains only one nitro group, leading to different reactivity and biological properties.

Uniqueness: 2-Methyl-5,6-dinitro-1H-benzimidazole is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

2-methyl-5,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C8H6N4O4/c1-4-9-5-2-7(11(13)14)8(12(15)16)3-6(5)10-4/h2-3H,1H3,(H,9,10)

InChI Key

HQZNVJXYOZAFJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-5-nitrobenzimidazole in concentrated sulfuric acid was added fuming nitric acid at −5° C. Upon addition of the fuming nitric acid, the reaction mixture was warmed to 0° C. held for 1 h and poured into crushed ice. The precipitate which formed was filtered, washed with water, and dried overnight at 40° C. to give the title compound.
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Synthesis routes and methods II

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